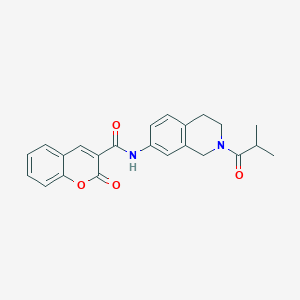

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-carboxamide hybrid compound. Its structure comprises a 2-oxo-2H-chromene (coumarin) core linked via a carboxamide bond to a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety substituted with an isobutyryl group at the 2-position. Coumarin derivatives are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities . The THIQ scaffold, prevalent in natural alkaloids, contributes to enhanced binding interactions with biological targets, particularly in the central nervous system (CNS).

Properties

IUPAC Name |

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-14(2)22(27)25-10-9-15-7-8-18(11-17(15)13-25)24-21(26)19-12-16-5-3-4-6-20(16)29-23(19)28/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPJKEMAXFEHFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via acylation using isobutyryl chloride in the presence of a base such as pyridine.

Coupling with Chromene Derivative: The chromene moiety can be synthesized separately and then coupled with the isoquinoline derivative through a condensation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced reaction times. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized isoquinoline derivatives.

Reduction: Reduced chromene and isoquinoline derivatives.

Substitution: Substituted isoquinoline and chromene derivatives.

Scientific Research Applications

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.

Chemical Biology: The compound serves as a probe to study enzyme activities and protein interactions.

Industrial Applications: It is explored for its potential use in the synthesis of novel materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to modulation of various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (reported by Ivanov et al., 2025) and other coumarin-carboxamide derivatives to highlight structural and functional distinctions.

Structural Differences and Implications

Pharmacokinetic and Physicochemical Properties

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The presence of the isobutyryl group and the chromene moiety enhances its chemical reactivity and potential therapeutic applications. The molecular formula is , and it has a molecular weight of 388.5 g/mol.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 388.5 g/mol |

| CAS Number | 955720-67-9 |

Antitumor Activity

Recent studies have indicated that compounds containing the tetrahydroisoquinoline structure exhibit significant antitumor properties. For instance, derivatives of tetrahydroisoquinoline have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

The tetrahydroisoquinoline framework is also associated with neuroprotective effects. Research has shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antidepressant Properties

Compounds similar to this compound have been explored for their antidepressant effects. In animal models, these compounds have shown efficacy in reducing symptoms of depression by modulating neurotransmitter levels in the brain.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antitumor and neuroprotective effects.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing mood and cognitive functions.

Study 1: Antitumor Efficacy

A study conducted on a series of tetrahydroisoquinoline derivatives found that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Study 2: Neuroprotection

In a neuroprotection study involving SH-SY5Y neuronal cells exposed to oxidative stress, the compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels by 40% compared to untreated controls. This suggests its potential role in preventing neuronal damage .

Study 3: Antidepressant Activity

In behavioral tests using the forced swim test in mice, administration of the compound resulted in a significant decrease in immobility time at doses of 10 mg/kg and 20 mg/kg (p.o.), indicating antidepressant-like effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.